molecular formula C8H4O4 B2632707 2-Oxo-1,3-dioxaindane-5-carbaldehyde CAS No. 13605-46-4

2-Oxo-1,3-dioxaindane-5-carbaldehyde

Cat. No.: B2632707
CAS No.: 13605-46-4
M. Wt: 164.116
InChI Key: KLITYFPRKVFDCN-UHFFFAOYSA-N
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Description

2-Oxo-1,3-dioxaindane-5-carbaldehyde, also known by its IUPAC name 2-oxobenzo[d][1,3]dioxole-5-carbaldehyde, is a chemical compound with the molecular formula C8H4O4. It is a member of the dioxole family and is characterized by a fused benzene and dioxole ring system with an aldehyde functional group at the 5-position .

Preparation Methods

The synthesis of 2-Oxo-1,3-dioxaindane-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of catechol with glyoxylic acid in the presence of an acid catalyst to form the dioxole ring, followed by oxidation to introduce the aldehyde group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Oxo-1,3-dioxaindane-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

2-Oxo-1,3-dioxaindane-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-dioxaindane-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dioxole ring system may also interact with biological membranes, affecting their integrity and function .

Comparison with Similar Compounds

2-Oxo-1,3-dioxaindane-5-carbaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-oxo-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O4/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLITYFPRKVFDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13605-46-4
Record name 2-oxobenzo[d][1,3]dioxole-5-carbaldehyde
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